molecular formula C9H9NS B107687 4-Ethylphenyl isothiocyanate CAS No. 18856-63-8

4-Ethylphenyl isothiocyanate

Cat. No.: B107687
CAS No.: 18856-63-8
M. Wt: 163.24 g/mol
InChI Key: XXLWCGRHJFEMQH-UHFFFAOYSA-N
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Description

4-Ethylphenyl isothiocyanate, also referred as 1-ethyl-4-isothiocyanatobenzene, is an isothiocyanate derivative.

Scientific Research Applications

Amine-Reactive Forms of Luminescent Chelates

  • Isothiocyanate forms of lanthanide chelates, including 4-Ethylphenyl isothiocyanate, have been synthesized for use in luminescent applications. These chelates exhibit promising properties for nonisotopic labels, imaging, diagnostics, and as donors in luminescence resonance energy transfer (Li & Selvin, 1997).

Gas Phase Reactions with OH Radicals

  • Research on the gas-phase reaction of various isothiocyanates with OH radicals indicates their potential environmental impact. The study provides insights into the lifetimes of these compounds in the troposphere due to reactions with OH radicals (Sommerlade, Ekici, & Parlar, 2006).

Antimicrobial Action of Hydroxy Isothiocyanates

  • Studies on hydroxy isothiocyanates, a related group of compounds, have shown both antimicrobial synergism and antagonistic effects in the presence of other antimicrobial agents. This paradoxical effect has implications for the development of new antimicrobial strategies (Tajima, Kimoto, & Taketo, 2003).

Antimicrobial Effects on Microbial Systems

  • Synthetic hydroxy isothiocyanates, including derivatives of this compound, have been shown to possess strong antimicrobial properties against various strains, indicating their potential use in antimicrobial applications (Tajima, Kimoto, Taketo, & Taketo, 1998).

Anti-Plant Pathogen Activity

  • A series of p-aromatic isothiocyanates, which include compounds structurally related to this compound, have been synthesized and tested for activity against plant pathogens. This study explores their potential use in agriculture for controlling plant diseases (Tang et al., 2018).

Anticarcinogenic and Chemopreventive Activities

  • Isothiocyanates have been studied for their anticarcinogenic activities, demonstrating potential as chemoprotective agents against various carcinogens. These findings are significant for developing new strategies in cancer prevention (Zhang & Talalay, 1994).

Antibacterial and Mutagenic Activities

  • New isothiocyanate derivatives have been shown to possess both antibacterial and genotoxic activities, indicating their potential therapeutic applications (Šovčíková et al., 2008).

Isothiocyanate Synthesis

  • Advances in the synthesis of isothiocyanates, including methods and applications, have been extensively reviewed. These insights are crucial for the development of new isothiocyanate-based compounds for various applications (Eschliman & Bossmann, 2019).

Apoptosis Induction and Antiproliferative Effects

  • Ethyl-4-isothiocyanatobutanoate, a compound similar to this compound, has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy (Bodo et al., 2006).

Safety and Hazards

4-Ethylphenyl isothiocyanate is known to be toxic if inhaled. It causes severe skin burns and eye damage. It is also harmful if swallowed and in contact with skin .

Mechanism of Action

Target of Action

4-Ethylphenyl isothiocyanate, also referred to as 1-ethyl-4-isothiocyanatobenzene, is an isothiocyanate derivative

Mode of Action

It is known that isothiocyanates, the class of compounds to which this compound belongs, interact with many intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes the conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates, in general, have been shown to have chemopreventive potential, governing many intracellular targets and affecting various biochemical pathways .

Action Environment

It is known that isothiocyanates are sensitive to moisture , suggesting that the stability and efficacy of this compound may be affected by environmental moisture levels.

Properties

IUPAC Name

1-ethyl-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLWCGRHJFEMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172227
Record name 4-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-63-8
Record name 4-Ethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

18 g (0.05 moles) 1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane was dissolved in 200 cm3 of benzene and 25 cm3 of hexane. Then 14 cm3 (0.1 mole) of triethylamine and 6 cm3 (0.1 mole) carbon disulphide was added to the solution. The components were well stirred and left in the fridge for 48 hours. A yellow salt triethyloamonium ditiocarbonate was preciptitated and filtered off and then washed with ether. The obtained produce was dissolved in 100 cm3 of chloroform, 10.5 cm3 of triethylamine was added to the solution and after cooling to 0° 7 g (0.075 mole) of ethyl chloroformate was added droppwise to the continuously stirring solution. After an hour 100 cm3 of 3N hydrochloric acid was poured into the reaction mixture, the layers were separated and the chloroform one was washed twice with water and dried MgSO4. After distilling chloroform off the solid residue was crystallized from isopropanol, then twice from n-hexane and once from a composition of methanol-chloroform. 5 g (25% yield) of 1-p'-n-hexylbiphenylyl)-2-(p-isothio-cyanatophenyl)ethane was obtained. The temperatures of phase transition: Cr 56°SB 99.5°N133°I.
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Ethylphenyl isothiocyanate in maca?

A1: The research abstract states that this compound is a major volatile compound found in maca root. It belongs to the isothiocyanate class, which constitutes the highest content (27.26%) of volatiles in maca root []. This compound, along with chloro-compounds and tetrahydro-3-methylfuran, likely contributes significantly to the characteristic odor of maca, similar to other vegetables in the Brassicaceae family [].

Q2: How does the concentration of this compound in maca root volatiles compare to other extraction methods?

A2: The study highlights that the volatile profile of maca, including the concentration of this compound, differs significantly between headspace extraction and other methods like essential oil extraction []. This suggests that headspace analysis provides a more accurate representation of the volatile compounds naturally released by maca.

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